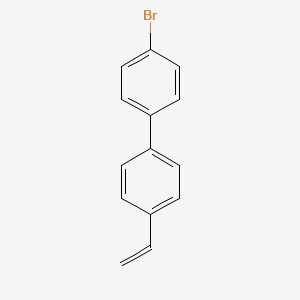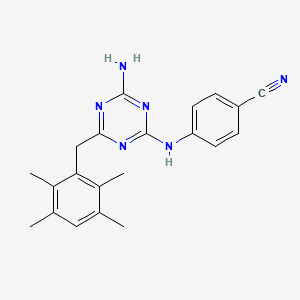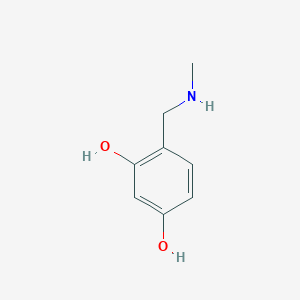
4-((Methylamino)methyl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Methylamino)methyl)benzene-1,3-diol is an organic compound with the molecular formula C8H11NO2 It is a derivative of benzene, featuring a methylamino group and two hydroxyl groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Methylamino)methyl)benzene-1,3-diol typically involves the following steps:
Starting Material: The synthesis begins with benzene-1,3-diol (resorcinol).
Methylation: The resorcinol undergoes methylation to introduce the methylamino group. This can be achieved using methylamine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include additional purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
4-((Methylamino)methyl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters.
科学的研究の応用
4-((Methylamino)methyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 4-((Methylamino)methyl)benzene-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as its role in enzyme inhibition or activation.
類似化合物との比較
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but with hydroxyl groups in the ortho position.
Resorcinol (1,3-dihydroxybenzene): The parent compound with hydroxyl groups in the meta position.
Hydroquinone (1,4-dihydroxybenzene): Hydroxyl groups in the para position.
Uniqueness
4-((Methylamino)methyl)benzene-1,3-diol is unique due to the presence of the methylamino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
4-(methylaminomethyl)benzene-1,3-diol |
InChI |
InChI=1S/C8H11NO2/c1-9-5-6-2-3-7(10)4-8(6)11/h2-4,9-11H,5H2,1H3 |
InChIキー |
NXBPHHGASZVUOW-UHFFFAOYSA-N |
正規SMILES |
CNCC1=C(C=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


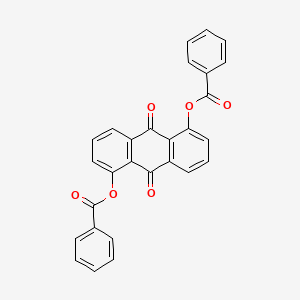
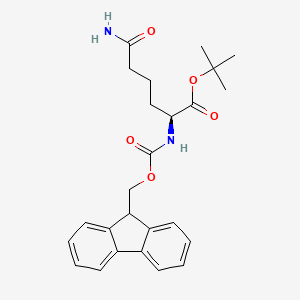
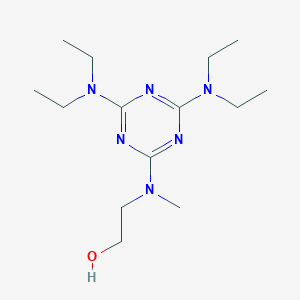
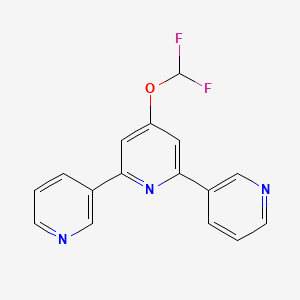
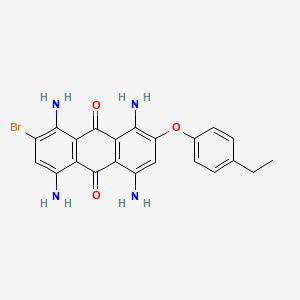
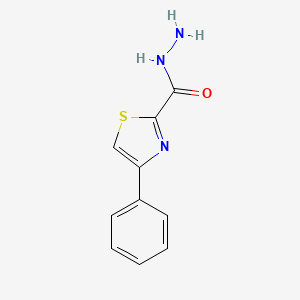

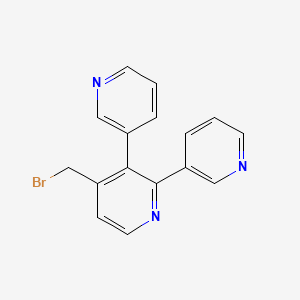
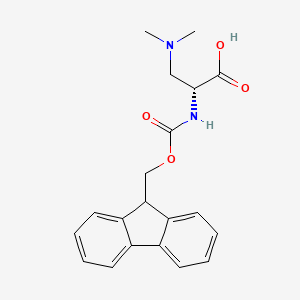
![3-Chloro-2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15250888.png)
![3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride](/img/structure/B15250891.png)

